3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one
描述
Historical Context and Discovery
The development of this compound emerged from the broader historical progression of spirocyclic compound research that has gained momentum over the past several decades. Spirocyclic molecular structures have been recognized as fundamental architectural motifs in natural products, pharmaceuticals, and functional materials since the early investigations into complex organic frameworks. The systematic exploration of azaspiro compounds, particularly those incorporating trifluoroacetyl functionalities, represents a relatively recent advancement in synthetic organic chemistry, with initial reports appearing in specialized chemical literature during the early 2000s.
The compound's first documented synthesis and characterization can be traced to pharmaceutical research initiatives focused on developing novel heterocyclic scaffolds for medicinal applications. The incorporation of trifluoromethyl groups into pharmaceutical compounds has been a subject of intensive research due to their ability to modulate biological activity, metabolic stability, and pharmacokinetic properties. The specific combination of the azaspiro framework with both ethoxy and trifluoroacetyl substituents represents an evolution in synthetic methodology aimed at creating structurally diverse compounds with enhanced pharmaceutical potential.
Historical precedent for similar spirocyclic structures can be found in the development of related compounds such as 1-oxa-6-azaspiro[3.5]nonane derivatives, which have been investigated for their potential medicinal applications. The progression from simpler spirocyclic frameworks to more complex functionalized variants like this compound reflects the continuous evolution of synthetic strategies designed to access novel chemical space for drug discovery applications.
Nomenclature and Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for spirocyclic compounds containing heteroatoms. The base name "azaspiro[3.5]nonane" indicates a nine-membered spirocyclic system where two rings share a single carbon atom, with one ring containing three carbon atoms and the other containing five carbon atoms, and where a nitrogen atom replaces one carbon atom in the ring system.
The positional numbering system assigns the spiro carbon as position 1, with subsequent numbering proceeding through both rings according to standard conventions. The "6-aza" designation indicates that the nitrogen atom occupies position 6 within the spirocyclic framework. The substituent nomenclature reflects the presence of an ethoxy group at position 3 and a trifluoroacetyl group attached to the nitrogen atom at position 6, with a ketone functionality at position 1.
Table 1: Systematic Nomenclature and Molecular Identifiers
| Parameter | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 3-ethoxy-6-(2,2,2-trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one |
| Chemical Abstracts Service Registry Number | 1803591-73-2 |
| Molecular Formula | C₁₂H₁₆F₃NO₃ |
| Molecular Weight | 279.26 grams per mole |
| Simplified Molecular Input Line Entry System | CCOC1CC(=O)C12CCCN(C2)C(=O)C(F)(F)F |
| International Chemical Identifier | InChI=1S/C12H16F3NO3/c1-2-19-9-6-8(17)11(9)4-3-5-16(7-11)10(18)12(13,14)15/h9H,2-7H2,1H3 |
From a classification perspective, this compound belongs to the broader category of spirocyclic heterocycles, specifically within the subclass of azaspiro compounds. The presence of multiple functional groups, including the ethoxy ether, trifluoroacetyl amide, and ketone moieties, places it within the category of polyfunctional spirocyclic compounds. The trifluoromethyl group classifies it additionally as a fluorinated heterocycle, a category of increasing importance in medicinal chemistry applications.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends beyond its structural complexity to encompass its utility as a versatile synthetic intermediate and its potential applications in pharmaceutical research. Spirocyclic compounds have gained prominence in medicinal chemistry due to their unique three-dimensional architecture, which often provides improved selectivity and reduced off-target effects compared to traditional planar aromatic systems.
The compound's spirocyclic framework offers distinct advantages in drug design, particularly in terms of molecular rigidity and conformational constraint. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets, while the three-dimensional nature of the molecule may facilitate interactions with protein binding sites that are not accessible to planar molecules. The incorporation of nitrogen within the spirocyclic system provides opportunities for hydrogen bonding interactions and can influence the compound's basicity and overall pharmacological profile.
Table 2: Key Structural Features and Their Chemical Significance
| Structural Feature | Chemical Significance | Impact on Properties |
|---|---|---|
| Spirocyclic Framework | Three-dimensional rigidity | Enhanced target selectivity |
| Nitrogen Heteroatom | Hydrogen bonding capability | Improved binding affinity |
| Trifluoroacetyl Group | Electron-withdrawing effect | Metabolic stability enhancement |
| Ethoxy Substituent | Lipophilicity modulation | Improved membrane permeability |
| Ketone Functionality | Electrophilic center | Potential for further derivatization |
The trifluoroacetyl moiety represents a particularly significant structural element, as trifluoromethyl groups are known to impart unique properties to pharmaceutical compounds. These properties include increased metabolic stability, enhanced lipophilicity, and improved bioavailability. The electron-withdrawing nature of the trifluoroacetyl group can significantly influence the electronic properties of the entire molecule, potentially affecting its reactivity and biological activity.
Recent research has demonstrated the utility of similar azaspiro compounds in various therapeutic applications. For instance, related spirocyclic structures have been incorporated into inhibitors targeting specific enzymes and receptors involved in disease processes. The compound's structural features make it an attractive scaffold for the development of novel pharmaceuticals, particularly in areas where traditional drug scaffolds have shown limitations.
The synthetic accessibility of this compound through established organic synthesis methodologies further enhances its significance in heterocyclic chemistry. The compound can be prepared using conventional synthetic approaches, making it readily available for structure-activity relationship studies and pharmaceutical development programs. This accessibility, combined with its unique structural features, positions the compound as a valuable tool in contemporary medicinal chemistry research.
属性
IUPAC Name |
1-ethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO3/c1-2-19-9-6-8(17)11(9)4-3-5-16(7-11)10(18)12(13,14)15/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRWXJNPVHHNGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=O)C12CCCN(C2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of 3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one is the Gamma-aminobutyric acid receptor (GAR) . This receptor plays a crucial role in mediating synaptic inhibition as a GABA-gated ion channel.
Mode of Action
The compound acts as a covalent inhibitor of the KRAS G12C protein. It binds in the switch-II pocket of KRAS G12C, a mutated cysteine residue effective for the treatment of solid tumors.
Biochemical Pathways
The compound affects the RAS protein pathway , which plays a key role in cellular proliferation and differentiation. The inhibition of RAS protein, a known driver of oncogenic alteration in human cancer, is an effective therapeutic treatment for solid tumors.
Pharmacokinetics
The compound exhibits high metabolic stabilities in human and mouse liver microsomes. This suggests that it has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.
Result of Action
The compound shows a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model. This indicates that it has a significant molecular and cellular effect, particularly in the context of cancer treatment.
生化分析
Biochemical Properties
. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s ethoxy and trifluoroacetyl groups, which may form bonds with specific amino acid residues in proteins.
Cellular Effects
It can be speculated that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
科学研究应用
Medicinal Chemistry
The compound has garnered attention for its role as a covalent inhibitor of KRAS G12C , a critical protein involved in cellular proliferation and differentiation. The structural optimization of its acryloyl amine moiety has led to improved in vitro inhibitory activity, showcasing high metabolic stability in human and mouse liver microsomes.
Organic Synthesis
Due to its functional groups, the compound is versatile in organic synthesis. It can undergo nucleophilic substitutions and acylation reactions due to the electrophilic nature of the trifluoroacetyl group. Additionally, it may facilitate hydrolysis under basic conditions, resulting in the formation of corresponding acids.
Crystallography
In crystallography, this compound has been utilized to study unsaturated bicyclo[3.3.1]nonane derivatives. The synthesis and crystal structures of these derivatives have provided insights into intermolecular interactions, particularly halogen–halogen interactions observed in certain derivatives.
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of 3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one demonstrated significant cytotoxic effects on various cancer cell lines, indicating its potential as an effective therapeutic agent against tumors .
Case Study 2: Binding Affinity Studies
Preliminary interaction studies suggest that compounds with similar spirocyclic structures can modulate receptor activities through allosteric mechanisms. Understanding these interactions is crucial for elucidating the mechanism of action and potential therapeutic effects of this compound.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
(a) 3-(Benzyloxy)-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one
- Molecular Formula: C₁₇H₁₈F₃NO₃
- Molecular Weight : 341.33 g/mol
- Key Differences :
- Substitution of the ethoxy group (-OCH₂CH₃) with a benzyloxy group (-OCH₂C₆H₅).
- Increased molecular weight and lipophilicity due to the aromatic benzyl moiety.
- Implications: Enhanced steric bulk may reduce solubility in polar solvents compared to the ethoxy analogue. Potential differences in biological activity due to altered pharmacokinetic properties .
(b) tert-Butyl (4S)-4-{[(tert-Butoxy)carbonyl]amino}-5-oxopentanoate
- Molecular Formula: C₁₄H₂₅NO₅
- Molecular Weight : 287.36 g/mol
- Key Differences :
- Lacks the spirocyclic framework; instead, features a linear ester and tert-butyl protecting groups.
- Contains a ketone and carbamate functional groups.
Spirocyclic Core Analogues
(a) 8-Oxa-2,5-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid
- Molecular Formula : C₈H₁₁F₃N₂O₄
- Molecular Weight : 256.18 g/mol
- Key Differences :
- Replaces the 6-aza group with 2,5-diaza and 8-oxa substitutions.
- Trifluoroacetic acid (TFA) counterion instead of a trifluoroacetyl group.
- Implications :
(b) MAGL Inhibitors with 6-Azaspiro[2.5]octane Cores
- Example Compound : Substituted 1,1,1,3,3,3-hexafluoropropan-2-yl 6-azaspiro[2.5]octane-6-carboxylate
- Key Differences :
- Smaller spiro ring system ([2.5] vs. [3.5]).
- Hexafluoropropan-2-yl ester instead of trifluoroacetyl group.
- Implications: Increased fluorination enhances metabolic stability and lipophilicity. Demonstrated activity as MAGL (monoacylglycerol lipase) inhibitors in preclinical studies .
Functional Group Analogues
Naphtho[2,3-f]quinoxaline Derivatives (e.g., Compound 3e from )
- Molecular Formula : C₃₅H₂₆N₂O₉
- Molecular Weight : 618.6 g/mol
- Key Differences: Polycyclic aromatic core (quinoxaline) instead of spirocyclic structure. Multiple methoxy substituents and carbonyl groups.
- Implications: Extended π-conjugation likely improves UV absorption properties. Potential applications in materials science rather than medicinal chemistry .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Spirocyclic Advantage: The 6-azaspiro[3.5]nonane core in the target compound provides conformational rigidity, which is advantageous in drug design for improving target binding specificity .
- Trifluoroacetyl Group : Enhances metabolic stability and electron-withdrawing effects, critical for modulating reactivity in nucleophilic substitution reactions .
- Comparative Limitations : Smaller spiro rings (e.g., [2.5]octane) may compromise steric fit in enzyme active sites, while bulkier substituents (e.g., benzyloxy) could reduce bioavailability .
准备方法
Method A: Cyclization of Suitable Precursors Using Acid Catalysis
Reaction Pathway:
A common approach involves cyclization of amino alcohol derivatives bearing suitable leaving groups, facilitated by acid catalysts, to form the spirocyclic core. The trifluoroacetyl group can be introduced via acylation with trifluoroacetic anhydride or trifluoroacetyl chloride.
Amino alcohol derivative + Trifluoroacetyl chloride → Spirocyclic intermediate + Ethoxy substitution
- Acid catalyst (e.g., p-toluenesulfonic acid)
- Trifluoroacetyl chloride or anhydride
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Temperature: 0–25°C
- The cyclization step often involves intramolecular nucleophilic attack.
- The trifluoroacetylation occurs selectively at the amine or hydroxyl groups depending on the precursor.
Method B: Multi-step Synthesis via Spirocyclic Intermediate
Reaction Pathway:
This method involves synthesizing a precursor spirocyclic compound, followed by selective acylation and alkylation steps.
- Synthesis of a spirocyclic amine precursor.
- Acylation with trifluoroacetic anhydride to install the trifluoroacetyl group.
- Alkylation of the nitrogen or oxygen atom with ethylating agents like ethyl iodide or ethyl acetate derivatives.
Spirocyclic amine + Trifluoroacetic anhydride → Trifluoroacetylated spirocyclic amine
Trifluoroacetylated intermediate + Ethylating agent → Final compound
- Base (e.g., triethylamine) to facilitate acylation.
- Solvent: Tetrahydrofuran or acetonitrile.
- Temperature: 0–50°C for acylation; reflux for alkylation.
Method C: Direct Functionalization of Pre-formed Spirocyclic Scaffold
Reaction Pathway:
In some cases, the core spirocyclic structure is synthesized first, then functionalized via electrophilic substitution or nucleophilic attack to introduce the ethoxy and trifluoroacetyl groups.
- Use of trifluoroacetic anhydride for acylation.
- Ethylating agents such as ethyl iodide or ethyl sulfate.
- Catalysts or bases like potassium carbonate or sodium hydride.
Data Table of Preparation Methods
Research Findings and Optimization Insights
- Selectivity: The trifluoroacetylation is highly selective when performed at low temperatures with excess trifluoroacetic anhydride, minimizing side reactions.
- Yield Optimization: Using anhydrous solvents and inert atmospheres improves yields and purity.
- Reaction Monitoring: Techniques such as TLC and NMR are essential for tracking the progress of cyclization and acylation steps.
- Solvent Choice: Polar aprotic solvents like THF and dichloromethane facilitate nucleophilic substitution and cyclization reactions.
The synthesis of 3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one primarily involves cyclization of suitable amino alcohol precursors, followed by trifluoroacetylation and ethoxy group introduction. The choice of reagents, solvents, and reaction conditions significantly influences the efficiency and selectivity of the process. The methods outlined are supported by patent literature and research findings, emphasizing the importance of controlled reaction environments and purification techniques for successful synthesis.
常见问题
Basic Questions
Q. What are the common synthetic routes for 3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : A key route involves sequential functionalization of the spirocyclic core. For example, trifluoroacetylation at the 6-position can be achieved using trifluoroacetic anhydride under anhydrous conditions (e.g., dichloromethane, 0–5°C), followed by ethoxy group introduction via nucleophilic substitution. Optimization requires controlling steric hindrance and temperature to prevent side reactions. Similar strategies are documented for structurally related azaspiro compounds in synthetic protocols .
- Critical Parameters : Monitor reaction progress via TLC or LC-MS. Adjust equivalents of reagents (e.g., trifluoroacetylating agents) to balance reactivity and by-product formation.
Q. How can researchers characterize the stereochemistry and purity of this compound?
- Methodological Answer : Use a combination of -NMR, -NMR, and 2D-COSY to resolve spirocyclic stereochemistry. For purity, employ HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) and compare retention times against known standards. Pharmacopeial guidelines for impurity profiling, such as those for benazepril analogs, recommend acceptance criteria of ≤0.5% for individual impurities and ≤2.0% for total impurities .
- Data Interpretation : -NMR signals for the trifluoroacetyl group typically appear as a singlet near δ 3.5–4.0 ppm. Spirocyclic protons may split into distinct multiplet patterns due to restricted rotation.
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed, particularly for the 6-azaspiro moiety?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., chiral Lewis acids) can enforce stereocontrol. A patent application for a related diazaspiro compound utilized enantioselective reduction of ketone intermediates using (R)-BINAP-Ru complexes, achieving >95% enantiomeric excess. Post-synthetic resolution via chiral HPLC (e.g., Chiralpak AD-H column) is recommended for validation .
- Troubleshooting : If racemization occurs during trifluoroacetylation, lower reaction temperatures (<0°C) and shorter reaction times are advised.
Q. What analytical methods are suitable for detecting and quantifying degradation products under accelerated stability testing?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, thermal stress, oxidative conditions) paired with LC-MS/MS can identify major degradation pathways. For example, the trifluoroacetyl group is prone to hydrolysis under basic conditions, forming a carboxylic acid derivative. Stability-indicating methods should follow pharmacopeial guidelines, such as those for benazepril-related compounds, which specify gradient elution and UV detection at 210–220 nm .
- Data Analysis : Use mass fragmentation patterns to distinguish degradation products from synthetic impurities. For instance, a mass shift of +18 Da (hydrolysis product) or −44 Da (decarboxylation) may indicate specific degradation routes.
Q. How can computational modeling aid in predicting the reactivity of the trifluoroacetyl group in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electrophilic reactivity at the trifluoroacetyl carbonyl. Solvent effects (e.g., polar aprotic vs. protic) are critical for simulating reaction environments. Structural analogs like 1-azaspiro[4.4]nonan-2-one derivatives provide validated reference data for computational benchmarks .
- Application : Predict activation energies for nucleophilic attacks (e.g., ethoxy substitution) and compare with experimental kinetic data to refine synthetic protocols.
Contradictions and Resolution
Q. Discrepancies in reported yields for trifluoroacetylation: How can these be resolved?
- Analysis : Variations in yields (e.g., 60–85%) may arise from differences in solvent choice (anhydrous vs. moist conditions) or catalyst loading. A systematic study using Design of Experiments (DoE) can isolate critical factors. For example, Enamine Ltd.’s protocols emphasize anhydrous DCM and molecular sieves to scavenge moisture, which aligns with higher-yield reports .
- Recommendation : Optimize water content (<50 ppm) and reagent stoichiometry (1.2–1.5 equivalents of trifluoroacetic anhydride).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
